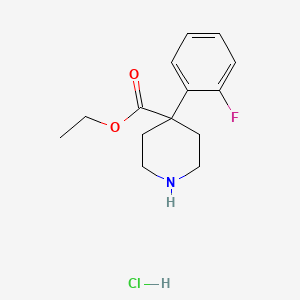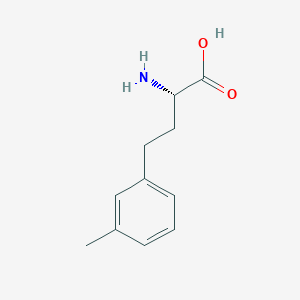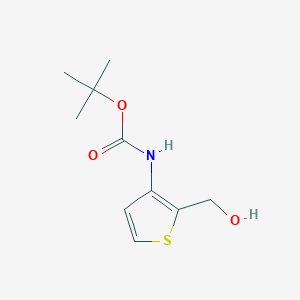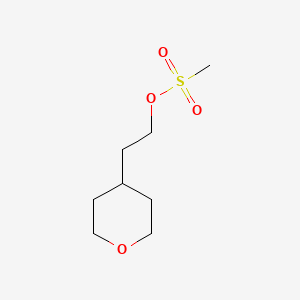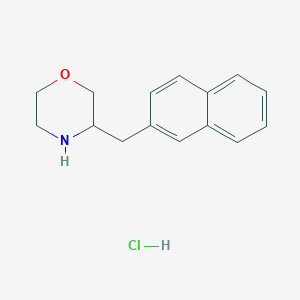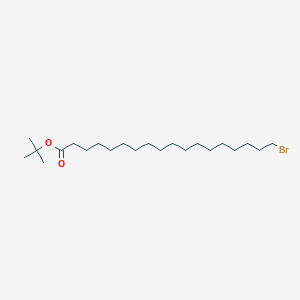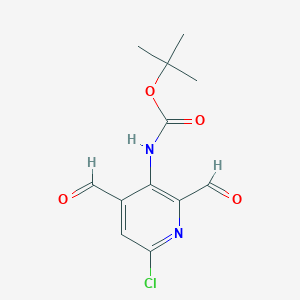
tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate
描述
tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and two formyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Chlorination: The pyridine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Carbamate Formation: The final step involves the reaction of the formylated pyridine with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The formyl groups in tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the formyl groups can yield alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactive formyl and chloro groups make it a versatile building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving formyl and carbamate groups. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.
作用机制
The mechanism by which tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with active sites, potentially altering the function of biological molecules.
相似化合物的比较
Similar Compounds
tert-Butyl N-(2,4-diformylphenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.
tert-Butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate: Similar structure but with only one formyl group.
tert-Butyl N-(6-bromo-2,4-diformylpyridin-3-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both formyl and chloro groups on the pyridine ring allows for diverse chemical transformations and applications that are not possible with simpler analogs.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
属性
IUPAC Name |
tert-butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-12(2,3)19-11(18)15-10-7(5-16)4-9(13)14-8(10)6-17/h4-6H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDJHMKYVHCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1C=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138583 | |
| Record name | Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-89-9 | |
| Record name | Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


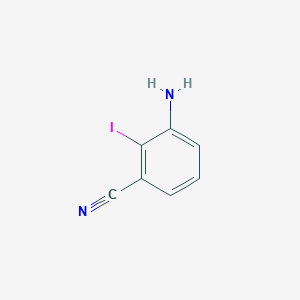
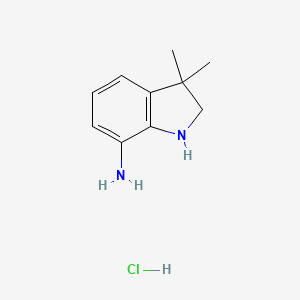
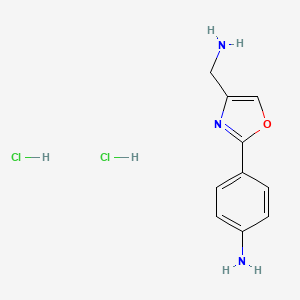
![5-Azaspiro[2.5]octan-8-ol hemioxalate](/img/structure/B8095444.png)
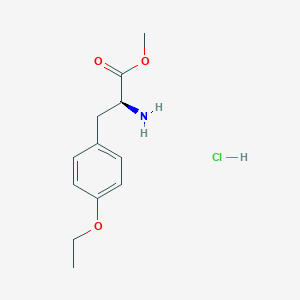
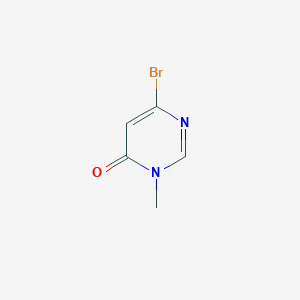
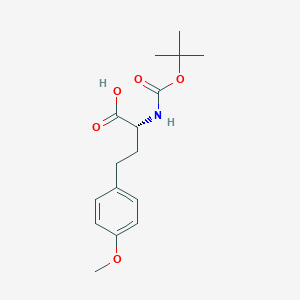
![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8095481.png)
